Product packaging for 2-(Benzenesulfonyl)-3-propyloxirane(Cat. No.:CAS No. 651726-54-4)

2-(Benzenesulfonyl)-3-propyloxirane

Cat. No.: B12538394
CAS No.: 651726-54-4
M. Wt: 226.29 g/mol
InChI Key: HHWLYELAAKRISJ-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-3-propyloxirane is a specialized epoxide compound intended for research and development purposes. This molecule features a benzenesulfonyl group attached to a propyl-substituted oxirane (epoxide) ring, a structure that makes it a valuable synthetic intermediate. The oxirane ring is highly strained, making it a versatile electrophile that readily undergoes ring-opening reactions with various nucleophiles, a key process for constructing complex molecules . Researchers can leverage this reactivity to introduce 1,2-difunctionalized motifs with potential for stereochemical control. The presence of the electron-withdrawing benzenesulfonyl group can significantly influence the regio- and stereoselectivity of these ring-opening events, offering a handle for sophisticated synthetic strategies. This compound is closely related to other documented epoxides, such as (2R,3S)-2-(benzenesulfonylmethyl)-3-propyloxirane (CID 10911656) and its sulfinyl analog (CID 11138778) , which are used in chemical research. In a research context, this compound serves as a critical building block for exploring new chemical space, potentially in the synthesis of novel lactones, pharmaceutical candidates, or other biologically active molecules. It is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle all chemicals using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3S B12538394 2-(Benzenesulfonyl)-3-propyloxirane CAS No. 651726-54-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651726-54-4

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-propyloxirane

InChI

InChI=1S/C11H14O3S/c1-2-6-10-11(14-10)15(12,13)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3

InChI Key

HHWLYELAAKRISJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(O1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Benzenesulfonyl 3 Propyloxirane

Strategies for Oxirane Ring Formation

Epoxidation of Olefinic Precursors

A primary and direct route to 2-(benzenesulfonyl)-3-propyloxirane involves the epoxidation of the corresponding α,β-unsaturated sulfone, namely 1-(benzenesulfonyl)pent-1-ene. This transformation can be achieved through various methods, including metal-catalyzed, organocatalytic, and peracid-mediated approaches.

Metal-catalyzed epoxidation represents a powerful tool for the stereoselective synthesis of epoxy sulfones. A notable example involves the use of a vanadium catalyst, such as vanadyl acetylacetonate (B107027) [VO(acac)₂], in conjunction with an oxidant like tert-butyl hydroperoxide (t-BuOOH). Research has demonstrated that the epoxidation of γ-hydroxy vinyl sulfones using this system proceeds with high regio- and stereoselectivity. nih.govjk-sci.comcdnsciencepub.com The reaction typically involves the initial rapid oxidation of a precursor sulfoxide (B87167) to the sulfone, followed by the slower, highly selective epoxidation of the double bond. nih.gov

For the synthesis of this compound, the precursor, 1-(benzenesulfonyl)pent-1-ene, being an electron-deficient olefin, presents a challenge for traditional electrophilic epoxidation reagents. However, metal-catalyzed systems have proven effective for similar substrates. The reaction conditions often require careful optimization of the catalyst loading and the amount of the peroxide oxidant to achieve high yields and selectivity.

Table 1: Representative Metal-Catalyzed Epoxidation of Vinyl Sulfones

Catalyst SystemSubstrateProductYield (%)StereoselectivityReference
VO(acac)₂ / t-BuOOHγ-Hydroxy vinyl sulfoneγ-Hydroxy epoxy sulfoneGoodHigh (anti) nih.gov
Ti(O-i-Pr)₄ / t-BuOOHγ-Hydroxy vinyl sulfoneγ-Hydroxy epoxy sulfoneLowanti nih.gov

In recent years, organocatalysis has emerged as a compelling alternative to metal-based systems for asymmetric epoxidation. For electron-deficient olefins like vinyl sulfones, chiral organocatalysts can facilitate the formation of enantioenriched epoxides. nih.govbenthamdirect.com Chiral ketones, for instance, have been successfully employed as catalysts for the asymmetric epoxidation of a wide range of electron-poor alkenes. sigmaaldrich.com

Another prominent organocatalytic approach involves the use of chiral amines, such as derivatives of pyrrolidine (B122466). nih.govorganic-chemistry.org These catalysts can activate α,β-unsaturated aldehydes towards nucleophilic epoxidation, and this principle can be extended to other electron-deficient systems. While specific examples for this compound are not extensively documented, the general success of these methods with substrates like α,β-unsaturated ketones and aldehydes suggests their potential applicability. nih.govorganic-chemistry.org The development of a suitable chiral secondary amine catalyst could enable a highly enantioselective synthesis of the target molecule. nih.gov

The direct epoxidation of vinyl sulfones using traditional peracids like meta-chloroperoxybenzoic acid (m-CPBA) can be challenging due to the electron-deficient nature of the double bond, which deactivates it towards electrophilic attack. However, this method can be effective under certain conditions or with more reactive peracid systems. The mechanism of peracid epoxidation is a concerted process where the stereochemistry of the starting alkene is retained in the epoxide product. researchgate.net For the synthesis of this compound, this would imply that the (E)- or (Z)-isomer of 1-(benzenesulfonyl)pent-1-ene would lead to the corresponding trans- or cis-epoxide, respectively.

Intramolecular Cyclization Reactions in Oxirane Synthesis

An alternative and widely used strategy for the formation of α,β-epoxy sulfones is the intramolecular cyclization of a suitable precursor, typically a β-hydroxy-α-halo sulfone. This approach is analogous to the well-known Darzens condensation. cdnsciencepub.comcdnsciencepub.comwikipedia.org

The synthesis of this compound via this route would commence with the reaction between an α-halo sulfone, such as chloromethyl phenyl sulfone, and butyraldehyde (B50154). The reaction is typically carried out in the presence of a base, such as potassium tert-butoxide. The base deprotonates the α-carbon of the halosulfone to generate a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. The resulting halohydrin intermediate subsequently undergoes an intramolecular SN2 reaction, where the alkoxide displaces the halide to form the oxirane ring. cdnsciencepub.comorganic-chemistry.org This method often provides good to excellent yields of the corresponding α,β-epoxy sulfones and frequently exhibits high stereoselectivity, favoring the formation of the trans-epoxide. cdnsciencepub.com

Table 2: Darzens-Type Synthesis of α,β-Epoxy Sulfones

α-Halo SulfoneCarbonyl CompoundBaseProductYield (%)StereochemistryReference
Chloromethyl p-tolyl sulfoneBenzaldehydeKOButtrans-1-(p-tolylsulfonyl)-2-phenyloxiraneExcellenttrans cdnsciencepub.com
Chloromethyl p-tolyl sulfoneAcetaldehydeKOButtrans-1-(p-tolylsulfonyl)-2-methyloxiraneExcellenttrans cdnsciencepub.com
Chloromethyl p-tolyl sulfoneAcetoneKOBut1-(p-tolylsulfonyl)-2,2-dimethyloxiraneExcellent- cdnsciencepub.com

Alternative Oxirane Construction Methodologies Relevant to Sulfones

Beyond the direct epoxidation of alkenes and intramolecular cyclization, other methodologies can be adapted for the synthesis of sulfonyl-substituted oxiranes. The Johnson-Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a powerful method for converting carbonyl compounds into epoxides. nih.gov In a variation relevant to the synthesis of this compound, a sulfonium (B1226848) ylide could potentially react with an α-sulfonyl aldehyde or ketone. However, the more common application involves the reaction of an aldehyde or ketone with a sulfur ylide to form an epoxide.

A related approach is the Julia-Kocienski reaction, which is renowned for the stereocontrolled synthesis of alkenes from sulfones and carbonyl compounds. While not a direct method for epoxide formation, recent developments have shown that a homologous variant of this reaction, involving the reaction of epoxides with sulfones, can lead to the formation of γ-sultones and γ-sultines. researchgate.netnih.govresearchgate.netnih.gov This highlights the rich and varied reactivity of sulfones in the synthesis of heterocyclic compounds and suggests potential for the development of novel synthetic routes to sulfonylated oxiranes.

Incorporation of the Benzenesulfonyl Moiety

The introduction of the benzenesulfonyl group is a pivotal step in the synthesis of this compound. This can be achieved either by preparing a precursor already containing the sulfonyl group before the epoxidation step or, theoretically, by attaching the sulfonyl group after the oxirane ring has been formed.

Sulfonylation Reactions in Precursor Synthesis

The most common and efficient strategy for synthesizing this compound involves the epoxidation of a precursor molecule, specifically an α,β-unsaturated sulfone. Therefore, the initial focus lies on the synthesis of this vinyl sulfone precursor.

One effective method for preparing vinyl sulfones is through the reaction of sulfinic acid sodium salts with gem-dibromides. This approach is advantageous as it often proceeds without the need for a metal catalyst, making it both cost-effective and environmentally favorable organic-chemistry.org. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures organic-chemistry.org. The mechanism involves the dehydrobromination of the dibromide, followed by a conjugate addition of the sulfinate anion and subsequent elimination to yield the vinyl sulfone organic-chemistry.org. This method is compatible with a variety of functional groups, allowing for the synthesis of diverse substituted vinyl sulfones organic-chemistry.org.

Another route to vinyl sulfones is the direct sulfonylation of alkenes. Nickel-catalyzed reactions using sulfonyl chlorides have been developed for this purpose, demonstrating good functional group compatibility and yielding vinyl sulfones in high yields organic-chemistry.org. Additionally, copper-catalyzed hydrosulfonylation of alkynes with sodium sulfinates provides a stereoselective synthesis of (E)-alkenyl sulfones organic-chemistry.org.

For the specific synthesis of the precursor to this compound, a suitable starting material would be 1-pentyne (B49018) or a related five-carbon substrate. This would be converted to the corresponding vinyl sulfone, (E)-1-(benzenesulfonyl)pent-1-ene, which then serves as the direct precursor for the epoxidation step.

Post-Epoxidation Sulfonylation Strategies

While less common, the introduction of the benzenesulfonyl group after the formation of the oxirane ring is a theoretical possibility. This would involve the reaction of a nucleophilic benzenesulfonyl equivalent with a suitably functionalized 3-propyloxirane. For instance, an oxirane bearing a good leaving group at the C2 position could potentially undergo nucleophilic substitution with a benzenesulfinate (B1229208) salt. However, this approach is often complicated by the reactivity of the epoxide ring itself, which is susceptible to ring-opening reactions under both acidic and basic conditions nih.govyoutube.com. The inherent strain of the three-membered ring makes it a prime target for nucleophiles, which could lead to a mixture of products rather than the desired C-S bond formation at the intact epoxide nih.gov.

Given these challenges, synthetic strategies predominantly favor the preparation of the vinyl sulfone precursor followed by epoxidation, as this provides a more direct and higher-yielding route to the target molecule.

Convergent and Divergent Synthetic Routes for the Compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the separate preparation of key fragments of the molecule, which are then combined in the later stages of the synthesis. For example, a functionalized epoxide could be coupled with a sulfonyl-containing fragment. While this approach can be highly efficient for complex molecules, for a relatively small molecule like this compound, a linear sequence is generally more practical. However, principles of convergent synthesis can be applied in the broader context of creating a library of related compounds, where different sulfonyl groups or alkyl chains are introduced to a common intermediate researchgate.netmdpi.comnih.gov.

A divergent synthesis would start from a common intermediate that is then elaborated into a variety of target molecules. In this context, an allylic sulfone could serve as a key intermediate. This allylic sulfone could be synthesized and then subjected to various transformations, including epoxidation to yield this compound mdpi.com. The same allylic sulfone could also undergo other reactions, such as alkylation, to produce a range of sulfone-containing compounds, demonstrating the versatility of this intermediate mdpi.com.

The most direct and widely applicable route to this compound remains the linear synthesis involving the initial preparation of the corresponding α,β-unsaturated sulfone followed by epoxidation.

Stereoselective Synthesis of this compound

Controlling the stereochemistry of the epoxide ring is a critical aspect of modern organic synthesis. For this compound, which has two adjacent chiral centers, both enantioselective and diastereoselective methods are of significant interest.

Chiral Catalyst-Mediated Enantioselective Epoxidation

The enantioselective epoxidation of α,β-unsaturated sulfones can be achieved using chiral catalysts. While the epoxidation of electron-deficient olefins like vinyl sulfones presents a challenge for traditional electrophilic epoxidizing agents, specialized catalytic systems have been developed for this purpose.

For instance, catalytic asymmetric epoxidation of α,β-unsaturated esters and ketones has been successfully achieved using rare-earth metal complexes with chiral ligands rsc.orgorganic-chemistry.org. An yttrium-chiral biphenyldiol catalyst, for example, has been shown to effectively catalyze the conjugate addition of an oxidant to α,β-unsaturated esters, yielding the corresponding α,β-epoxy esters with high enantiomeric excess (ee) organic-chemistry.org. Similar strategies could be adapted for α,β-unsaturated sulfones.

Organocatalysis also offers a powerful tool for enantioselective epoxidation. Chiral pyrrolidine derivatives have been used as organocatalysts for the epoxidation of α,β-unsaturated aldehydes with high yields and enantioselectivities nih.gov. The development of analogous systems for vinyl sulfones is an active area of research.

Diastereoselective Control in Oxirane Formation

When a chiral center is already present in the precursor molecule, the focus shifts to controlling the diastereoselectivity of the epoxidation. For the synthesis of this compound, a precursor with a chiral center, such as an allylic alcohol that is later oxidized, could be used to direct the stereochemical outcome of the epoxidation.

The epoxidation of vinyl sulfones with an existing allylic stereocenter has been shown to be highly dependent on the epoxidizing agent used psu.edu. In a study on the epoxidation of a vinyl sulfone derived from isopropylideneglyceraldehyde, various metal peroxides were used, resulting in different diastereomeric ratios of the corresponding sulfonyloxiranes psu.edu. For example, using potassium triphenylmethyl peroxide in THF at low temperatures led to excellent diastereoselectivity in favor of the anti-oxirane psu.edu.

The following table summarizes the diastereoselectivity of the epoxidation of a model vinyl sulfone with an allylic stereocenter using different epoxidizing agents, as reported in the literature psu.edu.

Epoxidizing AgentSolventTemperature (°C)Diastereomeric Ratio (anti:syn)Yield (%)
LiOOButTHF-202.3 : 170
KOOButTHF-203.0 : 165
LiOOCPh3THF-206.0 : 175
KOOCPh3THF-20>50 : 180

In cases where an allylic hydroxyl group is present in the precursor, hydrogen bonding can play a crucial role in directing the facial selectivity of the epoxidation, especially when using reagents like meta-chloroperoxybenzoic acid (m-CPBA) organic-chemistry.orgwikipedia.org. This directed epoxidation can lead to high levels of diastereoselectivity, providing a powerful method for controlling the stereochemistry of the final epoxide organic-chemistry.org.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst system is essential to maximize the yield and stereochemical purity of the final product.

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the rate and selectivity of epoxidation reactions. For the nucleophilic epoxidation of electron-deficient alkenes like vinyl sulfones, the solvent's polarity and ability to stabilize transition states are critical. In the epoxidation of γ-hydroxy α,β-unsaturated compounds, the diastereoselectivity was found to be highly dependent on the reaction solvent researchgate.net.

For organocatalytic aerobic epoxidation of alkenes, hexafluoroisopropanol (HFIP) has been identified as an optimal solvent, promoting the reaction and providing high yields rsc.org. In contrast, polar aprotic solvents like DMSO and DMF were less effective rsc.org. The synthesis of sulfone compounds via the reaction of sodium phenyl sulfinate with allylic chlorides has been successfully carried out in toluene (B28343) google.com.

SolventSubstrate ClassObservationReference
Hexafluoroisopropanol (HFIP)Alkenes (aerobic epoxidation)Optimal solvent, high yields. rsc.org
DMSO, DMFAlkenes (aerobic epoxidation)Lower efficiency compared to HFIP. rsc.org
TolueneAllylic chloridesEffective for synthesis of allylic sulfones. google.com
Tetrahydrofuran (B95107) (THF)γ-hydroxy α,β-unsaturated estersDiastereoselectivity is solvent-dependent. researchgate.net

Temperature and Pressure Influences on Synthesis

Temperature is a critical parameter in controlling the outcome of epoxidation reactions. In the epoxidation of olefins catalyzed by an iron(III) porphyrin complex, the reaction was markedly influenced by temperature, with high yields and retention of stereospecificity observed at low temperatures rsc.org. Similarly, highly enantioselective epoxidation of styrene (B11656) has been achieved at low temperatures acs.org.

For the epoxidation of 1-hexene (B165129) and 4-vinyl-1-cyclohexene, higher reaction temperatures generally led to higher yields of the epoxide within a given reaction time researchgate.net. However, there can be an optimal temperature beyond which side reactions or catalyst decomposition may occur. The diastereoselectivity in the nucleophilic epoxidation of γ-hydroxy α,β-unsaturated compounds was found to be not significantly influenced by temperature researchgate.net. The influence of pressure is less commonly reported for these types of reactions but could play a role in reactions involving gaseous reagents.

TemperatureReactionObservationReference
Low TemperatureEpoxidation of olefins (Fe(III) porphyrin catalyst)High yields and retention of stereospecificity. rsc.org
Low TemperatureEpoxidation of styreneHigh enantioselectivity. acs.org
333 K - 353 KEpoxidation of 1-hexeneHigher temperature led to higher yield. researchgate.net
Not specifiedNucleophilic epoxidation of γ-hydroxy α,β-unsaturated compoundsDiastereoselectivity not significantly influenced. researchgate.net

Catalyst Loading and Ligand Design Considerations

In catalytic asymmetric epoxidation, the design of the chiral ligand and the optimization of the catalyst loading are paramount for achieving high enantioselectivity and efficiency. The development of chiral salen-type ligands for manganese and cobalt catalysts has been a significant area of research for asymmetric epoxidation rsc.orggoogle.comgoogle.com. These ligands create a chiral environment around the metal center, directing the oxidant to one face of the prochiral alkene.

The catalyst loading is a crucial factor that balances reaction rate and cost. In the catalytic asymmetric epoxidation mediated by sulfur ylides, catalyst loadings as low as 5 mol% have been shown to be effective, with the chiral sulfide (B99878) being recoverable and reusable bristol.ac.uk. For the asymmetric transfer hydrogenation of ketones, the sulfone group itself can act as a directing group, influencing the stereochemical outcome of the reduction nih.gov.

The design of chiral ligands often involves creating a rigid and well-defined steric environment. For instance, the Sharpless asymmetric epoxidation utilizes a C2-symmetric tartrate ligand to create a chiral titanium complex youtube.comyoutube.com. The development of polymeric and recyclable versions of these catalysts is also an active area of research to improve the sustainability of these processes rsc.org.

Chemical Reactivity and Transformation Studies of 2 Benzenesulfonyl 3 Propyloxirane

Nucleophilic Ring-Opening Reactions of the Oxirane

The three-membered epoxide ring in 2-(Benzenesulfonyl)-3-propyloxirane is susceptible to nucleophilic attack due to significant ring strain. The regiochemical and stereochemical outcomes of these reactions are influenced by the nature of the nucleophile, the reaction conditions, and the electronic and steric effects of the substituents.

Regioselectivity and Stereoselectivity in Ring Opening

The benzenesulfonyl group, being a strong electron-withdrawing group, significantly influences the regioselectivity of the nucleophilic attack. It enhances the electrophilicity of the adjacent carbon atom (C2). Consequently, nucleophilic attack is generally favored at the C2 position.

The stereochemistry of the ring-opening is typically anti-periplanar, resulting in the inversion of configuration at the center of attack. This is a hallmark of an S_N2-type mechanism, where the nucleophile attacks from the side opposite to the C-O bond being broken. libretexts.orglibretexts.org

Acid-Catalyzed Oxirane Ring Opening

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive oxonium ion. This protonation enhances the leaving group ability of the oxygen atom. The subsequent nucleophilic attack can proceed via a mechanism with significant S_N1 character, particularly if a stable carbocation-like transition state can be formed. chemistrysteps.commasterorganicchemistry.com

In the case of this compound, the electron-withdrawing nature of the benzenesulfonyl group destabilizes the formation of a positive charge at the adjacent C2 carbon. However, the attack will still predominantly occur at the more substituted carbon that can better stabilize the partial positive charge in the transition state. chemistrysteps.com This leads to the formation of a trans-diol upon hydrolysis.

Table 1: Illustrative Acid-Catalyzed Ring-Opening Reactions

Nucleophile Product Regioselectivity
H₂O/H⁺ trans-1-Benzenesulfonyl-1,2-hexanediol Attack at C2
CH₃OH/H⁺ trans-2-Methoxy-1-(benzenesulfonyl)hexan-1-ol Attack at C2

This table presents predicted products based on established principles of acid-catalyzed epoxide ring-opening reactions.

Base-Mediated Oxirane Ring Opening

In the presence of strong, basic nucleophiles, the ring-opening of this compound follows a classic S_N2 mechanism. The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to the steric hindrance of the propyl group at C3 and the electronic activation by the benzenesulfonyl group at C2, the attack preferentially occurs at the less sterically hindered and electronically activated C2 position. libretexts.orglibretexts.org The reaction proceeds with inversion of stereochemistry at the site of attack.

Table 2: Illustrative Base-Mediated Ring-Opening Reactions

Nucleophile Product Regioselectivity
NaOCH₃ trans-2-Methoxy-1-(benzenesulfonyl)hexan-1-ol Attack at C2
NaCN trans-3-(Benzenesulfonyl)-2-hydroxyheptanenitrile Attack at C2

This table presents predicted products based on established principles of base-mediated epoxide ring-opening reactions.

Organometallic Reagent Additions to the Oxirane

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily open epoxide rings. libretexts.org The reaction with this compound would also be expected to proceed via an S_N2 mechanism. The nucleophilic alkyl or aryl group from the organometallic reagent will attack the less sterically hindered carbon atom. In the absence of strong steric bias, the electronic influence of the sulfonyl group would direct the attack to C2.

The initial product is a magnesium or lithium alkoxide, which upon acidic workup yields the corresponding alcohol.

Electrophilic Reactions of the Oxirane Ring

While the primary reactivity of epoxides is with nucleophiles, the oxygen atom of the oxirane ring possesses lone pairs of electrons and can act as a Lewis base. It can react with strong electrophiles, although this is less common than nucleophilic ring-opening. For instance, strong Lewis acids can coordinate to the epoxide oxygen, further activating the ring towards nucleophilic attack.

Reactions Involving the Benzenesulfonyl Group

The benzenesulfonyl group in this compound is generally stable under many reaction conditions used to transform the epoxide ring. However, it can undergo certain reactions. For instance, strong reducing agents can reduce the sulfonyl group. Furthermore, the benzene (B151609) ring of the benzenesulfonyl group can undergo electrophilic aromatic substitution reactions, though the sulfonyl group is a deactivating, meta-directing group. youtube.com

Sulfonyl Group as a Leaving Group

The benzenesulfonyl group is an excellent leaving group in nucleophilic substitution reactions due to the ability of the resulting benzenesulfinate (B1229208) anion to stabilize the negative charge through resonance. In reactions involving this compound, the sulfonyl group can be displaced by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of diverse functionalities.

The efficiency of the sulfonyl group as a leaving moiety is comparable to, and at times greater than, other common leaving groups. Its departure is often the driving force in reactions that proceed through an intermediate where the sulfonyl group is positioned for elimination.

Sulfonyl Group as an Electron-Withdrawing Group in Adjacent Reactivity

The potent electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the adjacent oxirane ring. researchgate.netresearchgate.net This inductive effect polarizes the C-S and C-O bonds, rendering the carbon atoms of the oxirane ring more electrophilic and thus more susceptible to nucleophilic attack.

In the case of this compound, the electron-withdrawing sulfonyl group activates the epoxide ring towards nucleophilic opening. The regioselectivity of this attack is governed by both steric and electronic factors. Under basic or neutral conditions, nucleophiles typically attack the less sterically hindered carbon of the epoxide (C3), following an SN2 mechanism. magtech.com.cnmdpi.comnih.gov However, under acidic conditions, the reaction may proceed through a more SN1-like transition state, with the nucleophile attacking the more substituted carbon (C2) that can better stabilize a partial positive charge, which is further enhanced by the adjacent sulfonyl group.

The table below summarizes the regioselective ring-opening of a related sulfonyl epoxide with different nucleophiles, illustrating the influence of the sulfonyl group and reaction conditions.

NucleophileConditionsMajor Product (Attack at C3)Minor Product (Attack at C2)Reference
NaN3MeOH, reflux2-azido-1-(phenylsulfonyl)pentan-1-ol1-azido-1-(phenylsulfonyl)pentan-2-olN/A
PhSNaTHF, rt1-(phenylsulfonyl)-2-(phenylthio)pentan-1-ol1-(phenylsulfonyl)-1-(phenylthio)pentan-2-olN/A
Me2NHNeat, rt1-(dimethylamino)-1-(phenylsulfonyl)pentan-2-ol2-(dimethylamino)-1-(phenylsulfonyl)pentan-1-olN/A

Table 1. Regioselective Ring-Opening of a 2-Benzenesulfonyl-3-propyloxirane Analog. (Note: Data is representative for analogous sulfonyl epoxides, as specific studies on the propyl derivative are limited).

Transformations of the Sulfonyl Moiety

The sulfonyl group itself can undergo various chemical transformations, further expanding the synthetic utility of this compound derivatives. One of the most significant transformations is reductive desulfonylation. wikipedia.org This process allows for the removal of the sulfonyl group, replacing it with a hydrogen atom. This is particularly useful after the sulfonyl group has served its purpose in activating the molecule or directing reactivity. Common reagents for reductive desulfonylation include sodium amalgam, aluminum amalgam, and samarium(II) iodide. wikipedia.org

Another important reaction is the Julia-Kocienski olefination, where a sulfone is reacted with a carbonyl compound to form an alkene. researchgate.netresearchgate.net While this reaction typically involves a separate sulfone and carbonyl partner, derivatives of this compound, after ring-opening and functional group manipulation, can serve as precursors to the necessary sulfonyl-containing intermediates for such olefinations.

The table below presents typical conditions for these transformations on related sulfonyl compounds.

TransformationReagent(s)Product TypeReference
Reductive DesulfonylationNa/Hg, Na2HPO4, MeOHAlkane wikipedia.org
Reductive DesulfonylationAl/Hg, THF/H2OAlkane wikipedia.org
Julia-Kocienski OlefinationAldehyde/Ketone, Base (e.g., KHMDS)Alkene researchgate.netresearchgate.net

Table 2. Common Transformations of the Sulfonyl Group in Related Systems.

Rearrangement Reactions and Isomerizations

Sulfonyl epoxides like this compound can undergo rearrangement reactions, often catalyzed by Lewis acids. nih.gov The coordination of a Lewis acid to the epoxide oxygen further polarizes the C-O bonds and can facilitate ring-opening to form a carbocationic intermediate. Subsequent migration of a substituent can lead to rearranged products. For instance, treatment of a 2-sulfonyl-3-alkyloxirane with a Lewis acid could potentially lead to the formation of an α-sulfonyl ketone or aldehyde.

While specific studies on this compound are not extensively documented, the general reactivity pattern of epoxy alcohols and related systems suggests that under acidic conditions, rearrangement to form carbonyl compounds is a plausible reaction pathway. nih.gov

Cycloaddition and Cyclization Reactions Utilizing the Compound

The strained epoxide ring and the activating sulfonyl group make this compound a potential candidate for cycloaddition reactions. For instance, it could formally participate in [3+2] cycloadditions with various dipolarophiles. nih.gov The reaction would likely be initiated by the ring-opening of the epoxide to form a zwitterionic intermediate, which would then be trapped by the dipolarophile.

Furthermore, derivatives of this compound, obtained through nucleophilic ring-opening, can be designed to undergo intramolecular cyclization reactions to form a variety of heterocyclic structures. For example, a ring-opened product containing a nucleophilic group at the appropriate position could cyclize to form substituted tetrahydrofurans, pyrrolidines, or other ring systems.

The table below outlines some potential cycloaddition reactions based on the reactivity of similar epoxides.

Reaction TypeReactantPotential ProductReference
[3+2] CycloadditionAlkeneTetrahydrofuran (B95107) derivative nih.gov
[4+2] Cycloaddition (as dienophile)DieneCyclohexene derivative rsc.org

Table 3. Potential Cycloaddition Reactions Involving this compound.

Metal-Catalyzed Transformations of this compound

Palladium-catalyzed reactions are known to be effective for the transformation of epoxides. For example, palladium-catalyzed allylic alkylation of vinyl epoxides is a well-established reaction. While this compound is not a vinyl epoxide, its derivatives could potentially undergo similar transformations. For instance, ring-opening could generate an allylic alcohol derivative that could then participate in palladium-catalyzed reactions.

Furthermore, metal catalysts, including those based on nickel, copper, and palladium, are widely used for cross-coupling reactions involving sulfonyl compounds. It is conceivable that under appropriate catalytic conditions, this compound or its derivatives could participate in such cross-coupling reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The following table summarizes some metal-catalyzed reactions that could be applicable to derivatives of this compound.

Table 4. Potential Metal-Catalyzed Transformations.

Stereochemical Analysis and Chirality of 2 Benzenesulfonyl 3 Propyloxirane

Absolute and Relative Stereochemistry Determination

The unambiguous assignment of the absolute and relative stereochemistry of the stereoisomers of 2-(benzenesulfonyl)-3-propyloxirane is fundamental for understanding its chemical behavior. A combination of spectroscopic and chemical methods is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) of the substituents on the oxirane ring. The coupling constant (³JH,H) between the protons at C2 and C3 is diagnostic. Generally, a smaller coupling constant is observed for the trans isomers compared to the cis isomers. For more complex cases or to confirm assignments, advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be utilized to probe through-space proximity between the substituents.

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive determination of both relative and absolute stereochemistry. This technique maps the electron density of the molecule, allowing for the precise three-dimensional arrangement of its atoms to be established.

Chemical Correlation: The absolute stereochemistry can often be determined by chemical correlation to a compound of known absolute configuration. For instance, the stereospecific synthesis of this compound from a chiral starting material of known stereochemistry, such as a chiral allylic alcohol, can allow for the assignment of the absolute configuration of the resulting epoxide.

Mosher's Ester Analysis: A widely used NMR-based method for determining the absolute configuration of chiral alcohols can be adapted for epoxides. msu.edunih.gov This involves the ring-opening of the epoxide to form a diol, followed by esterification of the resulting secondary alcohol with the enantiomerically pure Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). Analysis of the ¹⁹F or ¹H NMR spectra of the resulting diastereomeric Mosher's esters allows for the assignment of the absolute configuration of the secondary alcohol, and by inference, the original epoxide. msu.edunih.gov

Chiral Separation Techniques

The separation of the enantiomers and diastereomers of this compound is essential for studying the properties of each individual stereoisomer. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) on chiral stationary phases (CSPs) are the most common and effective techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often highly effective for resolving a wide range of chiral compounds, including those containing sulfonyl and epoxide functional groups. nih.govmdpi.commdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is crucial for achieving optimal separation. researchgate.net

Supercritical Fluid Chromatography (SFC): Chiral SFC has emerged as a valuable alternative to HPLC for enantiomeric separations. nih.govnih.gov It often provides faster separations and reduced solvent consumption. afmps.be Polysaccharide-based CSPs are also widely used in SFC. researchgate.net The mobile phase in SFC typically consists of supercritical carbon dioxide modified with a small amount of an organic solvent, such as methanol or ethanol. nih.gov

Interactive Data Table: Illustrative Chiral Separation Parameters

ParameterChiral HPLCChiral SFC
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)
Mobile Phase Hexane:Isopropanol (90:10 v/v)CO₂:Methanol (85:15 v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C35 °C
Detection UV at 254 nmUV at 254 nm

This table presents typical starting conditions for the chiral separation of sulfonylated epoxides based on common literature methods. Optimization would be required for the specific separation of this compound stereoisomers.

Diastereomeric and Enantiomeric Purity Assessment

The determination of the diastereomeric and enantiomeric purity of a sample of this compound is crucial for quality control and for understanding its stereoselective reactions.

Diastereomeric Purity: The diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) can often be determined directly from the ¹H NMR spectrum of the mixture. The non-equivalent protons in the diastereomers will typically exhibit distinct signals with different chemical shifts, and the ratio of the integration of these signals corresponds to the diastereomeric ratio. In cases of significant signal overlap, 2D NMR techniques or chromatography on an achiral stationary phase may be necessary. nih.gov

Enantiomeric Purity: The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers.

Chiral Chromatography (HPLC and SFC): As described in the previous section, chiral HPLC and SFC are the most common methods for determining the enantiomeric excess of chiral compounds. heraldopenaccess.us By separating the enantiomers, the relative peak areas can be used to calculate the e.e.

NMR Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to determine the enantiomeric excess of a chiral compound by NMR. harvard.eduresearchgate.net These reagents form diastereomeric complexes with the enantiomers, leading to the separation of their signals in the NMR spectrum. The ratio of the integrals of these separated signals allows for the calculation of the e.e.

NMR Spectroscopy with Chiral Derivatizing Agents: The enantiomers can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form a mixture of diastereomers. rsc.org These diastereomers will have distinct NMR spectra, allowing for the determination of their ratio and, consequently, the e.e. of the original sample.

Interactive Data Table: Methods for Purity Assessment

MethodPurity AssessedPrinciple
¹H NMR Spectroscopy DiastereomericDifferent chemical shifts for non-equivalent protons in diastereomers.
Chiral HPLC/SFC Enantiomeric & DiastereomericSeparation of stereoisomers on a chiral stationary phase.
NMR with Chiral Shift Reagents EnantiomericFormation of diastereomeric complexes leading to separate NMR signals for enantiomers.
NMR with Chiral Derivatizing Agents EnantiomericConversion of enantiomers into diastereomers with distinct NMR spectra.

Influence of Stereochemistry on Reactivity and Selectivity

The stereochemistry of this compound has a profound influence on its reactivity and the stereochemical outcome of its reactions, particularly in nucleophilic ring-opening reactions.

Regioselectivity: The attack of a nucleophile on the oxirane ring can occur at either C2 or C3. The regioselectivity of this attack is governed by a combination of steric and electronic factors. magtech.com.cn

Under basic or neutral conditions , nucleophilic attack generally occurs at the less sterically hindered carbon atom via an SN2 mechanism. masterorganicchemistry.com For this compound, this would typically be the C3 position.

Under acidic conditions , the epoxide oxygen is protonated, and the reaction proceeds through a transition state with significant carbocationic character. In this case, the nucleophile preferentially attacks the carbon atom that can better stabilize a positive charge. The electron-withdrawing nature of the benzenesulfonyl group would destabilize a carbocation at C2, thus favoring attack at C3.

The sulfonyl group can also act as a directing group in certain reactions, influencing the regioselectivity of the ring-opening. acs.orgrsc.org

Stereoselectivity: The nucleophilic ring-opening of epoxides is typically a stereospecific process. In an SN2 reaction, the nucleophile attacks from the side opposite to the C-O bond, resulting in an inversion of configuration at the center of attack. mdpi.com

For example, the reaction of a trans-2,3-disubstituted oxirane with a nucleophile will result in the formation of an anti-diol derivative, while a cis-epoxide will yield a syn-diol derivative. The stereochemistry of the starting epoxide directly dictates the stereochemistry of the product. This stereospecificity is critical in asymmetric synthesis, where the goal is to produce a single enantiomer of a desired product. organic-chemistry.org The stereochemistry at both C2 and C3 will influence the facial selectivity of the nucleophilic attack and can lead to the formation of different diastereomeric products.

Advanced Spectroscopic and Structural Elucidation of 2 Benzenesulfonyl 3 Propyloxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-(benzenesulfonyl)-3-propyloxirane is predicted to exhibit distinct signals corresponding to the protons of the benzenesulfonyl group, the oxirane ring, and the propyl substituent. The aromatic protons of the benzenesulfonyl group are expected to appear in the downfield region, typically between δ 7.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing sulfonyl group. These protons would likely present as a complex multiplet.

The protons on the oxirane ring are diastereotopic and are expected to resonate in the range of δ 3.0 to 4.0 ppm. The proton on the carbon bearing the benzenesulfonyl group (C2) would be shifted further downfield compared to the proton on the carbon with the propyl group (C3) due to the strong deshielding effect of the adjacent sulfonyl group. The coupling constant (J-value) between these two protons would be indicative of their relative stereochemistry (cis or trans).

The protons of the propyl group will show characteristic signals in the upfield region of the spectrum. The methyl (CH₃) protons are expected to appear as a triplet around δ 0.9-1.0 ppm. The methylene (CH₂) protons adjacent to the methyl group would likely be a sextet around δ 1.4-1.6 ppm, while the methylene protons attached to the oxirane ring would be a multiplet at approximately δ 1.6-1.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.5 - 8.0Multiplet
Oxirane H (at C2)3.5 - 4.0Doublet
Oxirane H (at C3)3.0 - 3.5Multiplet
Propyl CH₂ (adjacent to oxirane)1.6 - 1.8Multiplet
Propyl CH₂1.4 - 1.6Sextet
Propyl CH₃0.9 - 1.0Triplet

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments in the molecule. The carbon atoms of the phenyl ring are expected to resonate in the aromatic region, between δ 125 and 140 ppm. The carbon attached to the sulfonyl group will be the most downfield among the aromatic signals.

The carbons of the oxirane ring are expected to appear in the range of δ 50-70 ppm. Similar to the proton signals, the carbon atom bonded to the benzenesulfonyl group (C2) will be at a lower field than the carbon atom bonded to the propyl group (C3).

The aliphatic carbons of the propyl group will be observed in the upfield region of the spectrum, typically between δ 10 and 35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C (ipso to SO₂)~140
Aromatic C (ortho, meta, para)125 - 135
Oxirane C (at C2)60 - 70
Oxirane C (at C3)50 - 60
Propyl CH₂ (adjacent to oxirane)30 - 35
Propyl CH₂~20
Propyl CH₃~14

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity within the propyl chain and the coupling between the two oxirane protons. For instance, correlations would be observed between the methyl and adjacent methylene protons of the propyl group, and between the two methylene groups. A crucial correlation would be expected between the proton at C3 of the oxirane and the adjacent methylene protons of the propyl group.

An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal assigned to the C2 of the oxirane would show a correlation to the corresponding carbon signal in the HSQC spectrum. The stereochemistry of the oxirane ring (cis or trans) can often be inferred from the magnitude of the coupling constant between the two oxirane protons in the ¹H NMR spectrum and can be further confirmed through Nuclear Overhauser Effect (NOE) experiments.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₁H₁₄O₃S) with high confidence. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass, confirming the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS analysis of this compound would serve two primary purposes: assessing the purity of the sample and providing its characteristic mass spectrum for identification. A pure sample should exhibit a single major peak in the gas chromatogram.

The mass spectrum obtained from the GC-MS analysis will show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. Common fragmentation pathways for sulfonyl compounds include the cleavage of the C-S and S-O bonds. The loss of the benzenesulfonyl radical (C₆H₅SO₂) or the phenyl radical (C₆H₅) are expected fragmentation pathways. Cleavage of the oxirane ring can also occur, leading to characteristic fragment ions.

Table 3: Predicted Key Mass Fragments for this compound

m/zPredicted Fragment
226[M]⁺ (Molecular Ion)
141[M - C₆H₅]⁺
85[M - C₆H₅SO₂]⁺
77[C₆H₅]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be dominated by vibrations from the benzenesulfonyl group, the propyl-substituted oxirane ring, and the phenyl ring.

The benzenesulfonyl group is expected to produce strong and distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds in sulfones are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. These bands are generally strong in the IR spectrum and also visible in the Raman spectrum.

The oxirane ring , a strained three-membered heterocycle, has several characteristic vibrational modes. The ring breathing mode, a symmetric stretching of the entire ring, gives rise to a band in the Raman spectrum around 1280-1230 cm⁻¹. researchgate.netresearchgate.netspectroscopyonline.com The asymmetric ring stretching (C-O-C) is typically IR-active and appears near 950-810 cm⁻¹. Another band associated with the epoxide ring deformation can be found at a lower frequency, around 916 cm⁻¹. researchgate.netresearchgate.net The C-H stretching vibrations of the hydrogens attached to the oxirane ring are expected in the 3050-2990 cm⁻¹ region.

The propyl group will contribute signals typical of alkyl chains. These include C-H asymmetric and symmetric stretching vibrations between 2960-2850 cm⁻¹ and C-H bending (scissoring and rocking) vibrations in the 1470-1370 cm⁻¹ range.

The phenyl group attached to the sulfonyl moiety will exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.orgchina-csm.org

The combined spectral data would provide a unique fingerprint for the molecule. The intensity of the epoxide ring breathing peak in the Raman spectrum is linearly dependent on the concentration of epoxide groups, which can be useful for quantitative analysis. researchgate.netspectroscopyonline.com

Table 1: Predicted IR and Raman Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Benzenesulfonyl S=O Asymmetric Stretch 1350 - 1300 IR, Raman
Benzenesulfonyl S=O Symmetric Stretch 1160 - 1120 IR, Raman
Oxirane Ring Ring Breathing 1280 - 1230 Raman researchgate.netresearchgate.netspectroscopyonline.com
Oxirane Ring Asymmetric Ring Stretch 950 - 810 IR nih.gov
Oxirane Ring C-H Stretch 3050 - 2990 IR, Raman
Propyl Group C-H Asymmetric/Symmetric Stretch 2960 - 2850 IR, Raman
Propyl Group C-H Bending 1470 - 1370 IR, Raman
Phenyl Group C-H Stretch >3000 IR, Raman

X-ray Crystallography for Solid-State Structure and Stereochemical Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. In the absence of experimental data for this compound, its solid-state structure can be predicted by analyzing crystallographic data from analogous sulfone and epoxide-containing molecules. st-andrews.ac.ukmdpi.com

The molecule possesses two adjacent chiral centers at the C2 and C3 positions of the oxirane ring. This gives rise to the possibility of two diastereomers: cis and trans. In the cis isomer, the benzenesulfonyl and propyl groups would be on the same side of the oxirane ring plane, while in the trans isomer, they would be on opposite sides. Due to steric hindrance between the bulky benzenesulfonyl and propyl groups, the trans isomer is expected to be the thermodynamically more stable and thus more likely to be formed and crystallized.

The geometry around the sulfur atom in the benzenesulfonyl group is expected to be approximately tetrahedral. X-ray studies of various sulfones show that O-S-O bond angles typically range from 116.7° to 120.6°, and C-S-C bond angles are generally in the range of 101.1° to 106.8°. st-andrews.ac.uk The S=O bond distances are typically found to be between 1.39 Å and 1.46 Å. st-andrews.ac.uk

Table 2: Expected Crystallographic Parameters for this compound based on Analogous Structures

Parameter Group/Atoms Expected Value
Bond Length S=O 1.39 - 1.46 Å st-andrews.ac.uk
Bond Length S-C (phenyl) ~1.77 Å
Bond Length S-C (oxirane) 1.74 - 1.79 Å st-andrews.ac.uk
Bond Length C-O (oxirane) ~1.47 Å
Bond Length C-C (oxirane) ~1.48 Å
Bond Angle O-S-O 117 - 121° st-andrews.ac.uk
Bond Angle C-S-C 101 - 107° st-andrews.ac.uk
Bond Angle C-C-O (in ring) ~60°

Table 3: Compound Names Mentioned in the Article

Compound Name

Theoretical and Computational Chemistry Studies of 2 Benzenesulfonyl 3 Propyloxirane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For 2-(Benzenesulfonyl)-3-propyloxirane, DFT calculations can be employed to predict several key properties.

Geometric Optimization: DFT can determine the most stable three-dimensional arrangement of atoms in the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculation of vibrational frequencies can predict the molecule's infrared (IR) and Raman spectra, which can be used to identify and characterize the compound.

Thermodynamic Properties: DFT allows for the calculation of thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy of formation.

Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as the Fukui function and dual descriptor, which identify the most reactive sites within the molecule for nucleophilic and electrophilic attack. The presence of the electron-withdrawing benzenesulfonyl group is expected to significantly influence the reactivity of the oxirane ring.

Below is a hypothetical table of optimized geometric parameters for this compound calculated using DFT with the B3LYP functional and a 6-311+G(d,p) basis set.

ParameterBond/AngleCalculated Value
Bond Lengths C-C (oxirane)1.47 Å
C-O (oxirane)1.44 Å
C-S1.78 Å
S=O1.45 Å
Bond Angles C-C-O (oxirane)61.5°
C-S-O108.2°
O-S-O119.5°

This table is illustrative and represents typical values for similar structures.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the molecular orbitals, particularly the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic transitions.

For this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atoms of the sulfonyl group, which are electron-rich. The LUMO is expected to be centered on the oxirane ring, specifically on the carbon atoms, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

The presence of the sulfonyl group can influence the stability and reactivity of the epoxide ring. nih.gov A molecular orbital analysis can quantify this effect. nih.gov

A hypothetical representation of the HOMO-LUMO energy gap for this compound is provided below.

Molecular OrbitalEnergy (eV)
HOMO-7.2
LUMO-0.8
HOMO-LUMO Gap 6.4

This table is for illustrative purposes only.

Conformation Analysis and Energy Landscapes

Molecules with rotatable bonds, like the propyl group and the phenyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers for interconversion between them.

By systematically rotating the single bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent transition states for conformational changes. This analysis is vital for understanding how the molecule's shape influences its physical and chemical properties. For instance, the accessibility of the reactive sites on the oxirane ring may be dependent on the molecule's conformation.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. arxiv.org For this compound, a key reaction would be the ring-opening of the epoxide. This can occur under acidic or basic conditions, and the regioselectivity (which carbon of the oxirane is attacked) is of significant interest.

By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's feasibility and rate. For instance, in a nucleophilic ring-opening reaction, two possible pathways exist, leading to attack at either C2 or C3 of the oxirane ring. Calculating the activation energies for both pathways can predict the regioselectivity of the reaction. The electron-withdrawing sulfonyl group is expected to favor nucleophilic attack at the adjacent carbon (C2).

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govacs.orgutk.edu MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. utk.edu

For this compound, MD simulations can be used for:

Conformational Sampling: MD simulations can explore the conformational space of the molecule more exhaustively than static calculations, potentially identifying important, but less populated, conformers. mdpi.com

Solvation Effects: By including solvent molecules in the simulation box, MD can provide insights into how the solvent influences the molecule's conformation and reactivity.

Interactions with other molecules: MD simulations are particularly useful for studying how this compound might interact with other molecules, such as enzymes or other reactants. nih.gov

Applications of 2 Benzenesulfonyl 3 Propyloxirane in Advanced Organic Synthesis

Utility as a Chiral Building Block in Complex Molecule Synthesis

The presence of two adjacent stereocenters in the epoxide ring of 2-(benzenesulfonyl)-3-propyloxirane makes it an attractive starting material for asymmetric synthesis. The enantioselective ring-opening of such meso- or racemic epoxides is a powerful strategy for generating enantioenriched 1,2-difunctionalized compounds that are key intermediates in the synthesis of natural products and pharmaceuticals. rsc.orgmdpi.com

The benzenesulfonyl group plays a crucial role in activating the epoxide ring towards nucleophilic attack. This activation, combined with the use of chiral catalysts, allows for precise control over the stereochemical outcome of the ring-opening reaction. nih.gov A variety of nucleophiles, including amines, thiols, and halides, can be employed to open the epoxide ring, leading to a diverse array of chiral β-functionalized alcohols. For instance, the reaction of a sulfonyl epoxide with an amine, catalyzed by a chiral complex, can yield optically active β-amino alcohols, which are important structural motifs in many biologically active compounds. rsc.orgmdpi.com

The regioselectivity of the ring-opening is also a critical aspect. In general, under basic or neutral conditions, nucleophilic attack occurs at the less sterically hindered carbon of the epoxide (C3 in this case), following an SN2 mechanism. libretexts.orgyoutube.com However, under acidic conditions, the reaction can proceed with significant SN1 character, leading to preferential attack at the more substituted carbon (C2), which can better stabilize a partial positive charge. libretexts.orgmasterorganicchemistry.com The presence of the sulfonyl group can further influence this regioselectivity.

Table 1: Enantioselective Ring-Opening Reactions of this compound.
NucleophileChiral Catalyst/ReagentProduct TypePotential Application
Amines (e.g., Aniline)Chiral Salen-Aluminum ComplexesChiral β-Amino AlcoholsPharmaceutical intermediates, chiral auxiliaries
Thiols (e.g., Thiophenol)Chiral Titanium ComplexesChiral β-Thio AlcoholsLigands for catalysis, natural product synthesis
Halides (e.g., F⁻)Cooperative Dual-Catalyst SystemsChiral β-Halo AlcoholsPrecursors for other chiral building blocks

Intermediate in the Formation of Heterocyclic Compounds

The trifunctional nature of this compound makes it an ideal substrate for the synthesis of a wide variety of heterocyclic compounds. The ring-opening of the epoxide generates a 1,2-difunctionalized intermediate which can then undergo intramolecular cyclization to form a new ring system. The sulfonyl group can act as a leaving group or as a precursor to other functionalities, further expanding the synthetic possibilities.

For example, reaction with a sulfonamide can lead to a β-sulfonamido alcohol, which upon activation of the hydroxyl group, can cyclize to form an N-sulfonylaziridine. researchgate.net Alternatively, intramolecular cyclization of the intermediate formed from the reaction with a suitable nucleophile can lead to the formation of five-, six-, or even seven-membered rings. The formation of tetrahydrofuran (B95107) and pyrrolidine (B122466) derivatives, which are common cores in many natural products and pharmaceuticals, can be envisioned through this strategy. nih.gov

A notable example of this is the synthesis of sulfonyl 2-aryl-5-methylenetetrahydropyrans through a DABCO-promoted intramolecular Michael addition of a β-sulfonyl styrene (B11656) with an alcohol, followed by intramolecular alkylation. nih.gov This highlights the potential of sulfonyl-containing building blocks in the construction of complex heterocyclic systems.

Table 2: Synthesis of Heterocyclic Compounds from this compound.
Reaction TypeReactant(s)IntermediateHeterocyclic Product
Intramolecular CyclizationAmine Nucleophileβ-Amino AlcoholPyrrolidines, Piperidines
Intramolecular CyclizationHydroxide NucleophileDiolTetrahydrofurans
Intramolecular SNAr or Oxa-Michael AdditionAmbiphilic SulfonamidesHydroxy-sulfonamideBenzothiaoxazepine-1,1'-dioxides

Precursor for Advanced Sulfonyl-Containing Organic Materials

The sulfonyl group is a key functional group in a variety of advanced materials, including high-performance polymers and materials for biomedical applications. nih.govacs.orgnih.gov The ability of this compound to undergo ring-opening polymerization makes it a potential monomer for the synthesis of novel sulfonyl-containing polymers. The polymerization can be initiated by various catalysts, and the resulting polymer would have a polyether backbone with pendant benzenesulfonylpropyl groups.

These pendant groups can significantly influence the properties of the polymer, such as its thermal stability, solubility, and mechanical properties. The sulfonyl group is known to enhance thermal stability and can also serve as a site for further post-polymerization modification. rsc.orgrsc.orgtdl.org For example, the sulfonyl group could be modified to introduce other functionalities, or the polymer could be cross-linked through reactions involving the sulfonyl group.

Furthermore, the incorporation of the propyl chain provides flexibility to the polymer backbone, which can be advantageous in certain applications. The synthesis of sulfonated polymers is of particular interest for applications such as proton exchange membranes in fuel cells, and this compound could serve as a precursor to such materials after a sulfonation step. nih.gov

Table 3: Potential Sulfonyl-Containing Materials from this compound.
Material TypeSynthetic ApproachKey FeaturesPotential Applications
Poly(benzenesulfonyl-co-propylene oxide)Ring-Opening PolymerizationEnhanced thermal stability, modifiable pendant groupsHigh-performance thermoplastics, functional coatings
Sulfonated PolyethersPost-polymerization sulfonationProton conductivityProton exchange membranes for fuel cells
Functionalized ResinsGrafting onto polymer supportsReactive sites for further synthesisSolid-phase synthesis, catalysis

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from simple starting materials. mdpi.commdpi.com The high reactivity of the epoxide ring in this compound makes it an excellent candidate for participation in such processes.

In a multi-component reaction, the epoxide can react with two or more other components in a one-pot fashion to generate a product that incorporates structural elements from all the starting materials. For instance, a three-component reaction involving an epoxide, an amine, and carbon dioxide can lead to the formation of organic carbamates. mdpi.com The presence of the sulfonyl group can influence the reactivity and selectivity of these reactions.

Cascade reactions involving this compound would typically be initiated by the nucleophilic ring-opening of the epoxide. The resulting intermediate can then undergo a series of subsequent intramolecular reactions to form complex polycyclic structures. A notable example is the formal [4+3] epoxide cascade protocol where ambiphilic sulfonamides react with epoxides to generate benzothiaoxazepine-1,1'-dioxides and oxathiazepine-1,1'-dioxides. nih.govku.edunih.gov This type of reaction highlights the power of using sulfonyl-containing epoxides to rapidly build molecular complexity.

Table 4: Multi-Component and Cascade Reactions Involving this compound.
Reaction TypeComponentsKey TransformationProduct Class
Three-Component ReactionEpoxide, Amine, CO₂Carbamate formationOrganic Carbamates
Ugi-type ReactionEpoxide (as alcohol precursor), Amine, Isocyanide, Carboxylic Acidα-Acylamino amide synthesisPeptidomimetics
Cascade ReactionEpoxide, Ambiphilic SulfonamideEpoxide opening followed by intramolecular cyclizationFused Heterocyclic Systems

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of 2-(benzenesulfonyl)-3-propyloxirane and its subsequent transformations are prime areas for the development of innovative catalytic systems. The primary route to this compound involves the epoxidation of a corresponding vinyl sulfone, (E)-1-(benzenesulfonyl)pent-1-ene.

Catalytic Epoxidation: While traditional methods using peroxy acids like m-chloroperbenzoic acid (m-CPBA) are effective, research is shifting towards catalytic approaches that offer better control and sustainability. orgsyn.org The development of metal-based catalysts for the epoxidation of electron-deficient olefins, such as vinyl sulfones, is a key area of interest. organic-chemistry.org For instance, catalytic systems employing transition metals that can activate oxidants like hydrogen peroxide under mild conditions are highly desirable. organic-chemistry.org

A significant frontier is the development of asymmetric catalytic systems to produce enantiomerically pure this compound. Chiral catalysts can enable the enantioselective epoxidation of the prochiral vinyl sulfone precursor. caltech.edu This is particularly important as the stereochemistry of the epoxide can dictate the stereochemical outcome of subsequent ring-opening reactions, which is crucial in the synthesis of pharmaceuticals and other bioactive molecules. mdpi.comnih.gov Examples of such systems include those based on chiral ligands complexed with metals like titanium, as seen in the Sharpless epoxidation, although modifications would be necessary for unfunctionalized alkenes. caltech.edu Organocatalysis, using chiral organic molecules to catalyze the epoxidation, also presents a promising metal-free alternative. organic-chemistry.org

Catalytic Ring-Opening Reactions: Beyond its synthesis, the development of catalytic systems for the regioselective and stereoselective ring-opening of this compound is a major research avenue. The sulfonyl group directs nucleophilic attack to the C3 position. However, achieving high selectivity with a wide range of nucleophiles under catalytic conditions remains a challenge. Lewis acids can be employed to activate the epoxide ring, but their use often requires stoichiometric amounts. acs.org Future research will likely focus on developing catalytic amounts of Lewis acids or other catalysts that can facilitate ring-opening with high efficiency and selectivity.

Exploration of Bio-Catalytic and Sustainable Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to the exploration of biocatalytic and other sustainable methodologies.

Enzymatic Epoxidation: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govgoogle.com Enzymes such as monooxygenases and peroxygenases can catalyze the epoxidation of alkenes with high stereoselectivity under mild aqueous conditions. nih.govresearchgate.netnih.gov The application of these enzymes to the synthesis of sulfonylated epoxides like this compound is a promising area of research. This could involve screening for existing enzymes that accept vinyl sulfones as substrates or engineering enzymes with tailored activity through directed evolution. nih.gov Chemo-enzymatic processes, where a chemical step is coupled with a biocatalytic one, also hold significant potential. mdpi.com For instance, an enzymatic system could be used to generate a peracid in situ, which then chemically epoxidizes the vinyl sulfone. researchgate.net

Sustainable Solvents and Reagents: The use of hazardous solvents and reagents is a major drawback of many conventional organic syntheses. Future research will focus on replacing these with greener alternatives. For the synthesis of this compound, this could involve using more environmentally friendly solvents or even solvent-free reaction conditions. The use of hydrogen peroxide as a clean oxidant in catalytic epoxidation is a prime example of a more sustainable approach. organic-chemistry.org

Integration into Flow Chemistry and Continuous Synthesis Platforms

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. nih.gov The integration of the synthesis and subsequent reactions of this compound into flow chemistry platforms is a key direction for future development.

Continuous Synthesis of the Precursor and Epoxide: The synthesis of the vinyl sulfone precursor and its subsequent epoxidation can be readily adapted to flow systems. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. nih.gov The handling of potentially hazardous reagents, such as strong oxidants, is also safer in a continuous flow setup due to the small reaction volumes at any given time.

Telescoped and Multi-step Flow Synthesis: A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process without the need for intermediate purification. For example, the synthesis of the vinyl sulfone, its epoxidation to this compound, and a subsequent nucleophilic ring-opening reaction could potentially be performed in a sequential flow system. This would significantly improve efficiency and reduce waste.

Design of Analogues with Tunable Reactivity Profiles

The chemical and biological properties of this compound can be fine-tuned by designing and synthesizing analogues with different substitution patterns. This allows for the creation of molecules with tailored reactivity for specific applications. nih.gov

Modification of the Sulfonyl Group: Replacing the phenyl group of the benzenesulfonyl moiety with other aryl or alkyl groups can modulate the electron-withdrawing capacity of the sulfonyl group. This, in turn, will influence the reactivity of the epoxide ring. For example, introducing electron-donating groups on the aromatic ring would decrease the electrophilicity of the epoxide carbons, while electron-withdrawing groups would enhance it. This allows for the fine-tuning of the reactivity towards different nucleophiles.

Varying the Alkyl Substituent: Changing the propyl group at the C3 position to other alkyl or functionalized chains can introduce new chemical handles and alter the steric environment around the epoxide. This can influence the regioselectivity of ring-opening reactions and provide points for further chemical modification. The synthesis of a library of such analogues would be valuable for structure-activity relationship (SAR) studies, particularly if these compounds are investigated for potential biological activity. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Benzenesulfonyl)-3-propyloxirane with high purity?

A two-step approach is typically employed: (1) epoxidation of a precursor alkene (e.g., 3-propylstyrene) using peracids like mCPBA, followed by (2) sulfonylation with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Confirming purity requires HPLC with UV detection (λ = 210–260 nm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of ¹H/¹³C NMR to confirm the epoxide ring (δ 3.5–4.5 ppm for oxirane protons) and sulfonyl group (δ 7.5–8.5 ppm for aromatic protons). IR spectroscopy can validate sulfonyl S=O stretches (~1350–1150 cm⁻¹). For trace impurities, employ LC-MS with electrospray ionization (ESI) and compare retention times against synthetic intermediates. Internal standards like deuterated analogs (e.g., BP-3-d5) improve quantification accuracy .

Q. What safety protocols are essential for handling this compound in the lab?

Epoxides are reactive and potentially mutagenic. Use silanized glassware (treated with 5% dimethyldichlorosilane) to prevent adsorption losses. Work in a fume hood with nitrile gloves and chemical-resistant aprons. Store the compound at –20°C under inert atmosphere (argon) to avoid moisture-induced ring-opening. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste per local regulations .

Advanced Research Questions

Q. How can contradictory stability data for this compound in aqueous matrices be resolved?

Conflicting stability reports often arise from pH-dependent epoxide ring-opening. Design a systematic study:

  • Prepare buffered solutions (pH 2–12) and spike the compound at controlled concentrations.
  • Monitor degradation via LC-MS/MS at intervals (0–72 hrs), tracking [M+H]⁺ ion abundance.
  • Use kinetic modeling (e.g., pseudo-first-order decay) to derive half-lives. For example, acidic conditions (pH < 4) may hydrolyze the sulfonyl group, while basic conditions (pH > 10) preferentially open the oxirane ring. Cross-validate with NMR to identify degradation products .

Q. What strategies optimize solid-phase extraction (SPE) recovery of this compound from complex biological matrices?

  • Sorbent selection : Oasis HLB cartridges (60 mg, 3 cc) outperform ion-exchange sorbents (MCX/MAX) due to hydrophilic-lipophilic balance, capturing both sulfonyl and oxirane moieties.
  • Matrix modifiers : Add 0.1% formic acid to enhance protonation of the sulfonyl group, improving retention.
  • Elution : Use 2 mL of methanol:2-propanol (9:1 v/v) for >90% recovery. Pre-condition cartridges with 2 mL methanol and 2 mL Milli-Q water (pH 3) to reduce interference .

Q. How can researchers address discrepancies in reported reactivity of the epoxide ring in nucleophilic additions?

Contradictions may stem from steric hindrance from the bulky benzenesulfonyl group. To clarify:

  • Perform kinetic studies with model nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF).
  • Use DFT calculations to map transition-state geometries and identify steric/electronic barriers.
  • Compare experimental rate constants (via stopped-flow UV-Vis) with computational data to validate mechanistic hypotheses.

Methodological Notes

  • Data Validation : Always include isotopically labeled internal standards (e.g., ¹³C-epoxides) to correct for matrix effects in quantitative analyses .
  • Controlled Experiments : Replicate stability/reactivity tests under inert atmospheres (N₂/Ar) to exclude oxidative side reactions.
  • Cross-Technique Correlation : Pair chromatographic data (HPLC) with spectroscopic results (NMR/IR) to confirm structural assignments unambiguously.

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